molecular formula C7H2BrF5N4 B13523374 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine

Cat. No.: B13523374
M. Wt: 317.01 g/mol
InChI Key: ZHAYSJMNOYOWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (C₈H₆BrF₅N₄) features a fused tetrazolo[1,5-a]pyridine core substituted with a bromine atom at position 6 and a pentafluoroethyl (-CF₂CF₃) group at position 6. Its synthesis typically involves halogenated pyridine precursors and azide reagents under catalytic conditions . The pentafluoroethyl group confers unique electronic and steric properties, distinguishing it from simpler derivatives.

Properties

Molecular Formula

C7H2BrF5N4

Molecular Weight

317.01 g/mol

IUPAC Name

6-bromo-8-(1,1,2,2,2-pentafluoroethyl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H2BrF5N4/c8-3-1-4(6(9,10)7(11,12)13)5-14-15-16-17(5)2-3/h1-2H

InChI Key

ZHAYSJMNOYOWEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2C=C1Br)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of the Tetrazolo[1,5-a]pyridine Core

The tetrazolo[1,5-a]pyridine ring system is commonly synthesized by cyclization of 2-aminopyridine derivatives with azide sources. A notable method involves the reaction of 2-halopyridines or 2-aminopyridines with sodium azide under acidic conditions to form the tetrazole ring fused to the pyridine nucleus.

  • For example, the use of sodium azide with a suitable pyridine derivative in the presence of strong acids (e.g., HCl, H2SO4) at elevated temperatures (above 65°C) facilitates the formation of the tetrazole ring via azide cycloaddition and ring closure.

  • Controlled addition of acid is critical to generate hydrazoic acid in situ without significant loss, ensuring efficient conversion to the tetrazole intermediate.

Introduction of the Pentafluoroethyl Group at the 8-Position

The pentafluoroethyl group can be introduced by:

  • Electrophilic pentafluoroethylation using reagents such as pentafluoroethyl iodide (C2F5I) or pentafluoroethyl sulfonium salts,
  • Nucleophilic substitution reactions using pentafluoroethyl anions generated from pentafluoroethylmetal reagents (e.g., pentafluoroethyl lithium or magnesium reagents),
  • Transition metal-catalyzed cross-coupling reactions (e.g., copper- or palladium-catalyzed) involving pentafluoroethyl sources and halogenated tetrazolopyridine intermediates.

Due to the strong electron-withdrawing nature of the pentafluoroethyl group, careful optimization of reaction conditions such as temperature, solvent choice (polar aprotic solvents like DMF or DMSO), and catalyst loading is essential.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Starting material preparation 6-bromo-2-aminopyridine (commercial or synthesized) 6-bromo-2-aminopyridine
2 Tetrazole ring formation Sodium azide, strong acid (HCl), heat (>65°C) 6-bromo-tetrazolo[1,5-a]pyridine
3 Pentafluoroethylation Pentafluoroethyl iodide, CuI catalyst, base, DMF 6-bromo-8-(1,1,2,2,2-pentafluoroethyl)-tetrazolopyridine

Analytical and Purification Techniques

  • Reaction monitoring: Liquid chromatography-mass spectrometry (LC-MS) is used to monitor the reaction progress and confirm product formation.
  • Purification: Column chromatography on silica gel or preparative HPLC is employed to isolate the target compound.
  • Characterization: NMR spectroscopy (1H, 13C, and 19F), IR spectroscopy, and elemental analysis confirm the structure and purity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Tetrazole ring formation Azide cycloaddition under acidic conditions Sodium azide, strong acid, heat (>65°C) Controlled acid addition critical
Bromination Electrophilic bromination or use of bromo precursor Bromine, NBS, or 6-bromo-2-aminopyridine Regioselectivity essential
Pentafluoroethylation Electrophilic or nucleophilic pentafluoroethylation Pentafluoroethyl iodide, Cu catalyst, base Requires careful optimization

Chemical Reactions Analysis

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other chemical species.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and pentafluoroethyl groups can interact with various biological molecules, potentially affecting their function. The tetrazolo[1,5-a]pyridine ring system may also play a role in the compound’s activity by interacting with specific pathways in biological systems .

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Bromo-8-(pentafluoroethyl)-tetrazolo[1,5-a]pyridine 6-Br, 8-CF₂CF₃ C₈H₆BrF₅N₄ 343.06 g/mol High electronegativity from fluorine; enhanced thermal stability
7-Bromo-tetrazolo[1,5-a]pyridine 7-Br C₅H₃BrN₄ 199.01 g/mol Smaller substituent; lower steric hindrance
8-Bromo-tetrazolo[1,5-a]pyridine 8-Br C₅H₃BrN₄ 199.01 g/mol Bromine at position 8; used as a precursor for cross-coupling reactions
6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 8-F C₆H₄BrFN₃ 215.02 g/mol Fluorine substituent; lower thermal stability than pentafluoroethyl analogs
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-Br, 8-CH₃ C₇H₆BrN₃ 212.05 g/mol Methyl group reduces electronegativity; higher solubility in organic solvents

Electronic and Thermal Properties

  • Fluorinated Derivatives : The pentafluoroethyl group in the target compound introduces strong electron-withdrawing effects, improving thermal stability (decomposition >300°C) and semiconducting characteristics, as seen in fluorinated tetrazolo[1,5-a]pyridines .
  • Non-Fluorinated Analogs: Compounds like 8-bromo-tetrazolo[1,5-a]pyridine lack fluorine-induced stability, limiting their utility in high-temperature applications .
  • Methyl vs. Pentafluoroethyl : Methyl-substituted derivatives (e.g., 6-Bromo-8-methyl-triazolo[1,5-a]pyridine) exhibit reduced electronegativity and lower melting points compared to fluorinated analogs .

Biological Activity

6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This compound contains a bromine atom and a pentafluoroethyl group attached to a fused tetrazole-pyridine structure. The combination of these elements enhances its reactivity and may contribute to diverse biological interactions.

The molecular formula for this compound is C7_7H2_2BrF5_5N4_4, with a molecular weight of 317.01 g/mol. The presence of the bromine atom and the electron-withdrawing pentafluoroethyl group significantly influences its chemical behavior, facilitating various nucleophilic and electrophilic reactions.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antiviral : Some tetrazole derivatives have shown efficacy against viral infections.
  • Antifungal : The presence of the tetrazole ring may enhance antifungal properties.
  • Anti-inflammatory : Certain derivatives are known to exhibit anti-inflammatory effects.
  • Anticancer : Preliminary studies suggest potential anticancer activity due to their ability to interact with specific cellular pathways.

Structure-Activity Relationship (SAR)

The unique combination of halogenation and fluorinated alkyl groups in 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine may enhance its lipophilicity and biological interactions compared to related compounds. This aspect is crucial for optimizing drug design and efficacy.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of various tetrazole derivatives. The results indicated that compounds similar to 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine exhibited significant inhibition of viral replication in vitro. The mechanism was attributed to interference with viral entry or replication processes.

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, several derivatives were tested against different cancer cell lines. The findings suggested that the compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity may be linked to the compound's ability to target specific oncogenic pathways.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
6-Bromo-[1,2,3]triazolo[1,5-a]pyridine StructureAntiviral
8-Methyl-[1,2]-tetrazolo[1,a]-pyridine StructureAntifungal
4-(tert-butyl)-4H-benzopyrano[3',4':7][3H]-pyrido[4',5':6][3H]-quinazolin StructureAnti-inflammatory

Q & A

Q. What are the standard synthetic routes for 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-tetrazolo[1,5-a]pyridine?

The synthesis typically involves halogenation and cyclization steps. A common approach is reacting 2-halopyridines (e.g., 2-bromopyridine derivatives) with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate, followed by functionalization with pentafluoroethyl groups via nucleophilic substitution or cross-coupling reactions. Microwave-assisted methods may enhance yields in cyclization steps .

Key Reaction Conditions:

StepReagents/ConditionsYield
CyclizationTrimethylsilyl azide, Bu₄NF, 80°C, 12h60-75%
PentafluoroethylationCuI, 1,1,2,2,2-pentafluoroethyl iodide, DMF, 100°C40-55%

Q. How is the compound purified and characterized post-synthesis?

Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol. Characterization employs:

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns.
  • HPLC-MS : Purity assessment (>95%) and molecular weight verification.
  • X-ray crystallography (if crystalline) for structural elucidation .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF. It is hygroscopic and degrades under prolonged UV exposure. Store at -20°C under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How can researchers functionalize the tetrazolo[1,5-a]pyridine core for structure-activity studies?

The bromine at position 6 allows cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino groups. The pentafluoroethyl group at position 8 can be modified via radical or nucleophilic pathways. For example:

  • Suzuki Coupling : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, 80°C, 24h (yields 50-70%) .
  • Amidation : React with primary amines in the presence of EDCI/HOBt to form carboxamide derivatives .

Q. What methodologies are used to evaluate its biological activity in drug discovery?

  • In vitro assays : Enzymatic inhibition (e.g., kinase assays) or receptor binding (SPR, fluorescence polarization).
  • Cellular models : Antiproliferative activity in cancer cell lines (IC₅₀ determination via MTT assay).
  • ADMET profiling : Microsomal stability, CYP450 inhibition, and plasma protein binding studies .

Q. How can computational modeling guide its optimization?

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina.
  • QSAR : Correlate substituent effects (e.g., pentafluoroethyl’s hydrophobicity) with activity .

Experimental Design & Data Analysis

Q. How to address contradictory results in pharmacological studies?

  • Reproducibility checks : Validate assays across multiple labs.
  • Metabolite profiling : Use LC-MS to identify degradation products affecting activity.
  • Orthogonal assays : Confirm target engagement via thermal shift or CETSA .

Example Data Discrepancy Resolution:

Assay TypeResult A (IC₅₀ = 10 nM)Result B (IC₅₀ = 500 nM)Resolution
Kinase inhibition (HTRF)High potencyLow potencyCheck ATP concentration (varies IC₅₀)

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

  • Low yields in cyclization : Optimize microwave parameters (power, time) or switch to flow chemistry.
  • Purity issues : Use preparative HPLC for large batches.
  • Safety : Handle azides and fluorinated reagents in fume hoods with explosion-proof equipment .

Methodological Resources

  • Spectral Databases : PubChem (CID 11513934) for reference NMR/LC-MS data .
  • Synthetic Protocols : Laha et al. (2008) for tetrazolo[1,5-a]pyridine core synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.